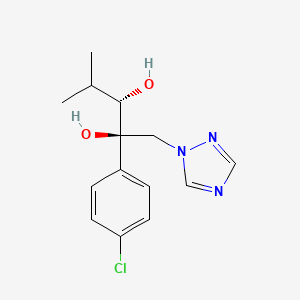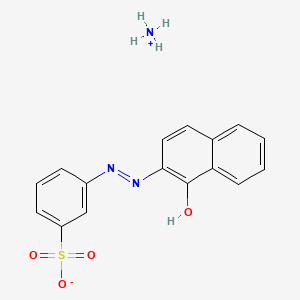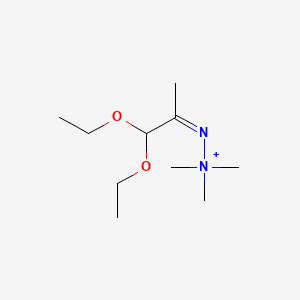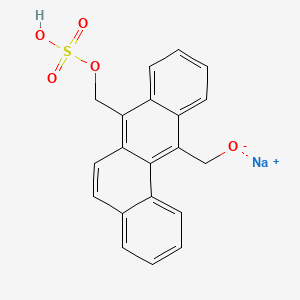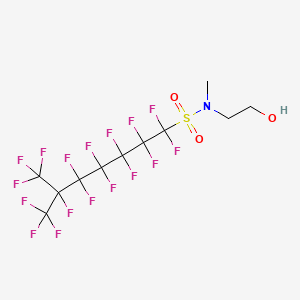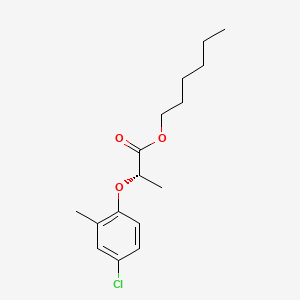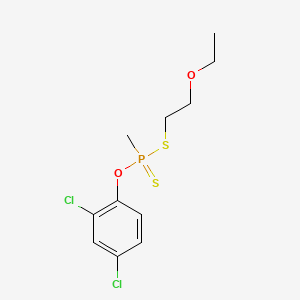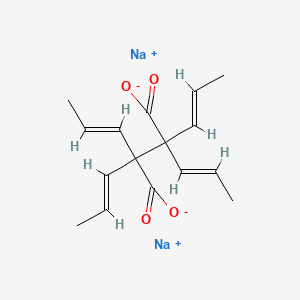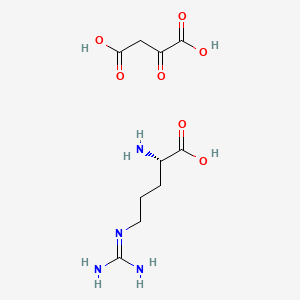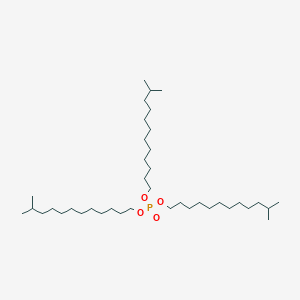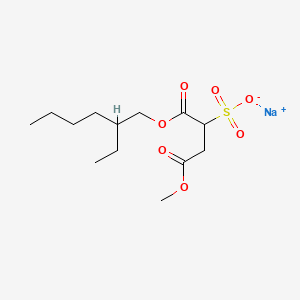
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the mixing of liquids. This compound is also known by its IUPAC name, sodium 1,4-bis(2-ethylhexyl) sulfosuccinate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt typically involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes where sulfosuccinic acid and 2-ethylhexanol are reacted in large reactors. The reaction mixture is then neutralized and purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Sulfosuccinic acid, 2-ethylhexanol
Oxidation: Sulfonic acid derivatives
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds. This is achieved by the compound’s ability to align at the interface of water and oil, thereby stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
Dioctyl sodium sulfosuccinate: Another surfactant with similar properties but different ester groups.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Sodium dodecylbenzenesulfonate: Commonly used in industrial cleaning agents.
Uniqueness
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt is unique due to its specific ester groups, which provide distinct surfactant properties compared to other similar compounds. Its ability to reduce surface tension and enhance solubility makes it particularly valuable in pharmaceutical and industrial applications .
Properties
CAS No. |
83930-07-8 |
|---|---|
Molecular Formula |
C13H23NaO7S |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
sodium;1-(2-ethylhexoxy)-4-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-13(15)11(21(16,17)18)8-12(14)19-3;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
NVJXGQZLLBWZJU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


